3-amino-N-(5-chloro-2-methoxyphenyl)propanamide
Description
3-amino-N-(5-chloro-2-methoxyphenyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 5-chloro-2-methoxyphenyl group at the nitrogen atom and an amino group at the third carbon position.
Properties
IUPAC Name |
3-amino-N-(5-chloro-2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-9-3-2-7(11)6-8(9)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNVEYJNXFEPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-chloro-2-methoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 3-chloropropionyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: 5-chloro-2-methoxyaniline is reacted with 3-chloropropionyl chloride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-chloro-2-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-amino-N-(5-chloro-2-methoxyphenyl)propanamide has garnered attention for its potential therapeutic applications. Research indicates that the compound exhibits significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, making it a candidate for further pharmacological investigations .
- Antimicrobial Properties : The compound has been explored for its potential to combat bacterial infections, contributing to the development of new antimicrobial agents .
Biological Studies
In biological research, this compound can serve as:
- A Ligand in Binding Studies : Its structural characteristics allow it to interact with specific biological targets, facilitating studies on enzyme interactions and receptor binding .
- A Tool for Mechanistic Studies : The reactivity of its functional groups enables the exploration of biochemical pathways and mechanisms of action in cellular systems .
Industrial Applications
The compound's unique properties also lend themselves to various industrial applications:
- Chemical Synthesis : It can act as a building block in the synthesis of more complex organic molecules, contributing to the development of novel materials or pharmaceuticals .
- Polymer Development : Its chemical structure may be utilized in creating polymers with specific properties, enhancing material performance in various applications .
Case Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer activity of similar compounds, derivatives were tested against multiple cancer cell lines using protocols established by the National Cancer Institute (NCI). The results indicated that certain derivatives exhibited significant growth inhibition rates, suggesting that compounds with structural similarities to this compound may also demonstrate anticancer efficacy .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing related compounds highlighted the importance of structural modifications in enhancing biological activity. By altering substituents on the aromatic ring, researchers observed variations in solubility and reactivity, which are critical for optimizing drug-like properties .
Mechanism of Action
The mechanism of action of 3-amino-N-(5-chloro-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Hypothetical Property Comparison Based on Substituent Effects
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility (Polar vs. Nonpolar) | Potential Applications |
|---|---|---|---|---|
| 3-amino-N-(5-chloro-2-methoxyphenyl)propanamide | ~228.68 | Cl, OCH₃, NH₂ | Moderate (polar aprotic solvents) | Pharmaceutical intermediate |
| 3-amino-N-(naphthalen-2-yl)propanamide hydrochloride | ~294.78 | Naphthalene, Cl⁻ (counterion) | Low (aqueous); High in DMSO | Ligand design, salt forms |
| 2-methyl propanamide | ~88.11 | CH₃ | High (water, ethanol) | Small-molecule synthesis |
Crystallographic and Hydrogen-Bonding Behavior
Crystallographic tools like SHELX and ORTEP-3 () are critical for resolving hydrogen-bonding patterns, which dictate packing efficiency and stability. The target compound’s amino and amide groups likely form intermolecular N–H···O and N–H···Cl bonds, as observed in similar propanamide derivatives. In contrast, 3-amino-N-(naphthalen-2-yl)propanamide hydrochloride may exhibit stronger ionic interactions due to its hydrochloride salt, leading to distinct crystal lattice energies .
Biological Activity
3-Amino-N-(5-chloro-2-methoxyphenyl)propanamide, a compound with the CAS number 938515-86-7, has garnered attention in the scientific community due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a propanamide backbone with an amino group and a chloro-methoxy-substituted phenyl moiety. Its structural formula can be represented as follows:
This unique structure contributes to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest moderate to good activity, with MIC values ranging from 4.69 to 22.9 µM against tested strains .
| Microbial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and death .
In particular, it was noted that structural modifications could enhance its potency against cancer cells. For instance, derivatives incorporating the 5-chloro-2-methoxyphenyl group demonstrated improved half-effective concentrations (EC50), indicating a stronger therapeutic effect compared to other analogs .
The biological activity of this compound is believed to stem from its ability to interact with key molecular targets within cells. It may act as an inhibitor of specific enzymes or receptors involved in critical cellular processes.
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation, thereby exerting anticancer effects.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity related to neurotransmission, which could have implications for neurological disorders.
Case Studies
Several studies have explored the efficacy of this compound in various therapeutic contexts:
- Case Study 1 : In a study examining its effect on mutant CFTR proteins associated with cystic fibrosis, the compound showed promise as a corrector agent, enhancing protein trafficking to the plasma membrane .
- Case Study 2 : Another investigation focused on its antichlamydial activity, where it was found to selectively inhibit Chlamydia species, suggesting potential as a therapeutic agent against this pathogen .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
- Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings will be essential for its potential development as a therapeutic agent.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 3-amino-N-(5-chloro-2-methoxyphenyl)propanamide?
- Methodology :
- Step 1 : Use a nucleophilic acyl substitution reaction between 5-chloro-2-methoxyaniline and activated derivatives (e.g., chloro-propanoyl chloride) under inert conditions.
- Step 2 : Optimize reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side products.
- Step 3 : Purify via recrystallization using dichloromethane/hexane mixtures, as demonstrated for structurally related amides .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and characterize intermediates via -NMR .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- - and -NMR : Confirm the presence of the aromatic methoxy group (δ ~3.8 ppm for OCH), amide NH (δ ~6.5 ppm), and amino group (δ ~1.8 ppm).
- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm) and N–H bending (~1550 cm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (CHClNO, exact mass ~242.05 Da) .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria) and cytotoxicity using MTT assays (IC in cancer cell lines).
- Target Prioritization : Focus on sulfonamide-like targets (e.g., carbonic anhydrase) due to structural analogy to bioactive amides .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of hydrogen-bonding networks in this compound?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) and refine structures via SHELXL .
- Hydrogen Bond Analysis : Apply graph-set notation (e.g., C(4) motifs) to classify N–H···O and C–H···O interactions. For example, the amide oxygen acts as a bifurcated acceptor, forming chains along the crystallographic a-axis .
- Data Contradictions : Resolve discrepancies in bond lengths (e.g., C=O vs. C–N) by comparing with DFT-optimized geometries .
Q. How can computational docking studies elucidate potential pharmacological targets?
- Methodology :
- Ligand Preparation : Generate 3D conformers of the compound using OpenBabel and assign partial charges (AM1-BCC).
- Target Selection : Prioritize GPCRs (e.g., melanocortin receptors) based on structural similarity to propanamide derivatives with reported bioactivity .
- Docking Workflow : Use AutoDock Vina to simulate binding poses in the orthosteric pocket, validating with MD simulations (NAMD, 100 ns) to assess stability .
Q. How should researchers address contradictory solubility data in different solvents?
- Methodology :
- Polymorph Screening : Recrystallize from solvents (e.g., DCM, ethanol) and analyze via PXRD to identify polymorphic forms.
- Solubility Profiling : Use shake-flask method (UV-Vis quantification) in buffers (pH 1–7.4) to correlate with logP values (predicted ~1.5 via XLogP3) .
- Mitigation : Apply Hansen solubility parameters to rationalize discrepancies (e.g., δ, δ, δ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
